molecular formula C16H30N2O2 B2372716 tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate CAS No. 1286273-61-7

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate

Cat. No.: B2372716
CAS No.: 1286273-61-7
M. Wt: 282.428
InChI Key: BWYYVYIBDTZGRZ-HDJSIYSDSA-N
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Description

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate is a synthetic organic compound that features a tert-butyl group, a cyclopentylamino group, and a cyclohexylcarbamate moiety

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, tert-butyl carbamate has certain hazard statements associated with it, including H302, H312, H315, H317, H319, H332, and H335 .

Future Directions

The future directions for this compound would depend on its potential applications, which could include its use in chemical transformations and potentially in biocatalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate product. The reaction can be represented as follows:

Cyclohexylamine+tert-Butyl chloroformatetert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate\text{Cyclohexylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Cyclohexylamine+tert-Butyl chloroformate→tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted carbamates.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-2,5-diazabicyclo [2.2.1]heptane-2-carboxylate
  • tert-Butyl carbamate
  • tert-Butyl substituted hetero-donor TADF compounds

Uniqueness

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYVYIBDTZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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